2-sec-Butylphenol

Catalog No.
S574696
CAS No.
89-72-5
M.F
C10H14O
C2H5(CH3)CHC6H4OH
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-sec-Butylphenol

Sourcing the mandatory precursor for fenobucarb (BPMC) insecticide synthesis? Non-ortho isomers fail to produce active carbamate, causing batch failure. SMolecule supplies pure 2-sec-Butylphenol (CAS 89-72-5) with guaranteed ortho-substitution integrity.

  • Critical intermediate: Only ortho-sec-butylphenol yields active fenobucarb; para/tert isomers are inactive.
  • Epoxy modifier: Enhances coating durability via balanced steric hindrance (log Kow 3.49).
  • Extraction solvent: High partition coefficient enables efficient furfural recovery from biomass hydrolysates.

Supply reliability: Stable stock for R&D and production-scale orders.

CAS Number

89-72-5

Product Name

2-sec-Butylphenol

IUPAC Name

2-butan-2-ylphenol

Molecular Formula

C10H14O
C2H5(CH3)CHC6H4OH

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8,11H,3H2,1-2H3

InChI Key

NGFPWHGISWUQOI-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1O

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
INSOL IN WATER; SOL IN ALCOHOL, ETHER & ALKALIES
Insoluble in water, slightly soluble in alcohol, ether, and alkalies.
Solubility in water: none
Insoluble

Synonyms

2-(1-methylpropyl)phenol, 2-sec-butylphenol, ortho-sec-butylphenol

Canonical SMILES

CCC(C)C1=CC=CC=C1O

The exact mass of the compound 2-sec-Butylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)insol in water; sol in alcohol, ether & alkaliesinsoluble in water, slightly soluble in alcohol, ether, and alkalies.solubility in water: noneinsoluble. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 250 g

2-sec-Butylphenol (CAS 89-72-5), also known as ortho-sec-butylphenol (OSBP), is an alkylated phenol characterized by a secondary butyl group that imparts moderate steric hindrance and high lipophilicity (log Kow = 3.49) [1]. As a pale yellow to colorless liquid with a boiling point of 226–228 °C and a density of 0.9804 g/mL, it forms a stable, distinct hydrophobic phase when mixed with water [1]. In industrial procurement, OSBP is primarily valued as a highly specific chemical intermediate for carbamate insecticides, a performance-enhancing modifier in epoxy resins, and a high-efficiency extraction solvent for biobased platform chemicals . Its specific ortho-substitution pattern provides a precise balance of phenolic reactivity and steric protection that establishes its baseline utility in downstream manufacturing .

Substituting 2-sec-butylphenol with close analogs like 4-sec-butylphenol (para-isomer) or 2-tert-butylphenol (tert-isomer) leads to critical failures in both chemical synthesis and regulatory compliance. The position of the sec-butyl group at the ortho position is structurally mandatory for synthesizing specific agrochemicals like fenobucarb; para-substituted isomers cannot yield the active insecticidal compound. Furthermore, the ortho-sec-butyl group provides a specific degree of steric hindrance that blocks certain biological receptor interactions, rendering it significantly safer in terms of endocrine disruption compared to 4-sec-butylphenol [1]. In extraction and resin applications, the tert-butyl group of 2-tert-butylphenol introduces excessive steric bulk that can overly suppress phenolic hydroxyl reactivity, whereas unsubstituted phenol lacks the necessary hydrophobicity and durability-enhancing properties required for long-term stability in coatings and dyes[2].

Elimination of ERRγ Receptor Activation via Ortho-Steric Blocking

In toxicological assessments of alkylphenols, the position of the alkyl chain dictates endocrine-disrupting potential. In vitro binding assays demonstrate that while 4-sec-butylphenol strongly activates the human estrogen-related receptor γ (ERRγ) with an EC50 of 109 nM, 2-sec-butylphenol completely loses this activation capability [1]. The proximity of the bulky sec-butyl group to the hydroxyl group in the ortho position sterically hinders receptor binding [1].

Evidence DimensionERRγ Activation (EC50)
Target Compound DataActivation lost (Inactive)
Comparator Or Baseline4-sec-Butylphenol (EC50 = 109 nM)
Quantified DifferenceComplete suppression of ERRγ activation
ConditionsIn vitro ERRγ-LBD co-crystallization and luciferase reporter assays

Procuring the ortho-isomer mitigates specific endocrine-disrupting regulatory risks associated with para-alkylphenols in downstream consumer or agricultural formulations.

Biphasic Extraction Efficiency for Biobased Platform Chemicals

2-sec-Butylphenol is optimized for the biphasic extraction of furfural from aqueous hydrolysis mixtures. Compared to standard low-boiling extraction solvents that often form azeotropes, 2-sec-butylphenol exhibits a high furfural partition coefficient, excellent thermostability, and nonazeotropic behavior with furfural [1]. In a water–2-sec-butylphenol system operating between 303.15 and 483.15 K at 2.5 MPa, the compound forms a clean upper phase (density 0.98 g/mL vs water) that allows for continuous, high-yield furfural recovery without the energy penalty of azeotropic distillation [1].

Evidence DimensionAzeotropic behavior and phase separation
Target Compound DataNonazeotropic with furfural; forms distinct upper organic phase
Comparator Or BaselineStandard low-boiling extraction solvents (azeotrope-forming)
Quantified DifferenceElimination of azeotropic distillation requirements
ConditionsWater–2-sec-butylphenol biphasic system at 303.15–483.15 K and 2.5 MPa

Enables highly efficient, lower-energy continuous liquid-liquid extraction of furfural in bio-refinery operations.

Isomer-Specific Microbial Biodegradability for Wastewater Management

The environmental persistence of alkylphenols is heavily dependent on the substitution position. Biodegradation studies using Pseudomonas sp. strain MS-1 show that 2-sec-butylphenol is completely degraded (1.5 mM concentration) within 30 hours via a meta-cleavage pathway, supporting parallel bacterial cell growth [1]. In stark contrast, meta- and para-butylphenols, including 4-sec-butylphenol, are neither utilized for growth nor degraded by the same strain under identical conditions [1].

Evidence DimensionMicrobial degradation rate
Target Compound Data100% degradation of 1.5 mM within 30 h
Comparator Or Baseline4-sec-butylphenol (0% degradation / not utilized)
Quantified DifferenceComplete degradation vs total persistence
ConditionsBasal salt medium with Pseudomonas sp. strain MS-1 at 28°C

Significantly lowers industrial wastewater treatment costs and environmental compliance burdens compared to persistent para-substituted analogs.

Controlled Reactivity for High-Durability Epoxy Resins

In the manufacturing of epoxy resins and solvent dyes, the specific steric profile of 2-sec-butylphenol provides a critical advantage over unsubstituted phenol or heavily hindered 2-tert-butylphenol. The sec-butyl group offers sufficient steric hindrance to improve the long-term stability, durability, and product strength of coatings and adhesives without completely suppressing the reactivity of the phenolic hydroxyl group [1]. Furthermore, its high purity (typically ≥98%) ensures predictable behavior in large-scale industrial polymerization systems [1].

Evidence DimensionFormulation stability and reactivity balance
Target Compound DataControlled reactivity with improved durability
Comparator Or BaselineUnsubstituted phenol (lacks steric protection) / 2-tert-butylphenol (excessive steric bulk)
Quantified DifferenceOptimized balance of solubility and long-term stability in resins
ConditionsIndustrial epoxy resin and liquid solvent dye manufacturing

Delivers the precise balance of reactivity and steric bulk needed for high-durability coatings and stable fuel-marking dyes.

Precursor for Carbamate Insecticides (Fenobucarb/BPMC)

2-sec-Butylphenol is the mandatory, non-substitutable starting material for the synthesis of fenobucarb (BPMC), a major agricultural insecticide. Its specific ortho-sec-butyl structure is required to form the active carbamate ester, making it a critical procurement item for agrochemical manufacturers [1].

Biphasic Solvent for Furfural Extraction

Leveraging its high partition coefficient and nonazeotropic properties, 2-sec-butylphenol is a highly effective solvent for extracting biobased platform chemicals like furfural from aqueous biomass hydrolysis mixtures. It enables efficient phase separation and energy-saving solvent recovery [2].

Modifier for High-Performance Epoxy Resins

Due to its specific steric profile, 2-sec-butylphenol is incorporated into epoxy resin formulations to enhance the durability, strength, and long-term stability of industrial coatings, adhesives, and electrical components [3].

Stabilizer for Liquid Solvent Dyes

The compound's excellent solubility and stability-enhancing properties make it highly suitable for formulating liquid solvent dyes, particularly those used in fuel marking, where consistent color and even distribution are critical [3].

Physical Description

O-sec-butylphenol is a clear colorless liquid. (NTP, 1992)
Liquid
COLOURLESS-TO-AMBER-COLOURED LIQUID OR SOLID.
Colorless liquid or solid (below 61°F).

Color/Form

LIQUID
Amber-colored liquid
Colorless liquid or solid (below 61 degrees F).

XLogP3

3.4

Boiling Point

439 to 442 °F at 760 mm Hg (NTP, 1992)
228.0 °C
224-237 °C
439-442°F
227°F

Flash Point

234 °F (NTP, 1992)
107 °C
225°F

Vapor Density

Relative vapor density (air = 1): 5.2
5.2

Density

0.981 at 77 °F (NTP, 1992)
0.9804 kg/l @ 25 °C
Relative density (water = 1): 0.98
0.981
0.89

LogP

3.27 (LogP)
log Kow = 3.27
3.27

Melting Point

54 °F (NTP, 1992)
16.0 °C
14 °C
57°F
61°F

GHS Hazard Statements

Aggregated GHS information provided by 307 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 307 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 304 of 307 companies with hazard statement code(s):;
H302 (89.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (59.21%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (89.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (46.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (59.21%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (43.75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Low (NIOSH, 2016)
Vapor pressure, Pa at 20 °C: 10
Low

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

89-72-5
53466-96-9

Wikipedia

(R)-2-sec-butylphenol
O-sec-butylphenol

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

Phenol + 1-butene (orthoalkylation)

General Manufacturing Information

Phenol, 2-methyl(1-methylethyl)-: INACTIVE
Petrochemical manufacturing
Phenol, 2-(1-methylpropyl)-: ACTIVE

Stability Shelf Life

SLIGHTLY VOLATILE

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